molecular formula C9H17ClN4O2S B2495348 [1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride CAS No. 2567496-93-7

[1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride

Cat. No. B2495348
M. Wt: 280.77
InChI Key: QSAYHFJJQXLKRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole and piperidine derivatives involves multiple steps, including nucleophilic aromatic substitution, hydrogenation, and condensation reactions. For instance, Fussell et al. (2012) reported a robust three-step synthesis for a key intermediate in the synthesis of Crizotinib, demonstrating the complexity and efficiency of synthesizing such compounds at a multi-kilogram scale (Fussell et al., 2012).

Molecular Structure Analysis

X-ray crystallography studies have played a significant role in determining the molecular structure of these compounds. Benakaprasad et al. (2007) described the crystal structure of a related compound, highlighting the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom (Benakaprasad et al., 2007).

Chemical Reactions and Properties

The chemical reactions involving pyrazole and piperidine derivatives can vary widely, with reactivities influenced by substitutions on the rings. Kumar et al. (2004) explored the selective labeling of CB1 receptors using a synthesized pyrazole derivative, indicating the compound's specificity in chemical interactions (Kumar et al., 2004).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. Karthik et al. (2021) conducted thermal, optical, etching, and structural studies, along with theoretical calculations, to elucidate the properties of a novel pyrazole derivative, providing insight into its stability and behavior (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with various biological targets, are fundamental aspects of these compounds. Shim et al. (2002) investigated the molecular interaction of a pyrazole antagonist with the CB1 cannabinoid receptor, contributing to our understanding of the compound's binding affinity and selectivity (Shim et al., 2002).

Scientific Research Applications

Molecular Interaction Studies

A study detailed the molecular interactions of a related antagonist, SR141716, with the CB1 cannabinoid receptor. This research utilized AM1 molecular orbital method for conformational analysis, developing unified pharmacophore models for CB1 receptor ligands, indicating the significance of the N1 aromatic ring moiety in steric binding interactions. This suggests a potential application of "[1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine; hydrochloride" in exploring receptor-ligand interactions, particularly in the context of CB1 cannabinoid receptors (J. Shim et al., 2002).

Synthesis and Structure-Activity Relationships

Research on the synthesis and structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists demonstrates the critical structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This underscores the potential research application of the compound in the development of new pharmacological probes or therapeutic agents targeting cannabinoid receptors (R. Lan et al., 1999).

Crystal Structure Analysis

Another study focused on the synthesis and crystal structure analysis of a closely related compound, providing detailed insights into its molecular geometry and intermolecular interactions. Such research highlights the compound's utility in crystallography studies to understand molecular conformations and interactions, which are crucial in drug design and development (H. R. Girish et al., 2008).

properties

IUPAC Name

[1-(1H-pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2S.ClH/c10-4-8-2-1-3-13(7-8)16(14,15)9-5-11-12-6-9;/h5-6,8H,1-4,7,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAYHFJJQXLKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CNN=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1H-Pyrazol-4-ylsulfonyl)piperidin-3-yl]methanamine;hydrochloride

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